

# Theoretical studies on the anilinium nitrate ion pair

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# **Molecular Geometry and Structure**

Theoretical studies have successfully modeled the geometry of the anilinium nitrate ion pair, primarily utilizing Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[1] The optimized molecular structure is then compared with experimental data from X-ray diffraction to validate the computational methods.[1]

The anilinium nitrate crystal consists of anilinium cations (C<sub>6</sub>H<sub>8</sub>N<sup>+</sup>) and nitrate anions (NO<sub>3</sub><sup>-</sup>) arranged in alternating organic and inorganic layers. The organic layers contain the aromatic groups, while the inorganic layers are composed of the ammonium groups and nitrate ions.[2]

## **Computational Protocols**

The primary computational approach for studying the anilinium nitrate ion pair involves geometry optimization followed by frequency calculations. This workflow allows for the determination of the minimum energy structure and the characterization of its vibrational modes.

#### Methodology:

- Software: Calculations are commonly performed using software packages like Gaussian03.
- Levels of Theory: A range of theoretical methods are employed, including:
  - Hartree-Fock (HF).[1]



- Density Functional Theory (DFT) with various functionals such as B3LYP, BLYP, and B3PW91.[1]
- Basis Sets: The 6-31G(d) basis set is frequently used for these calculations.[1]

The general workflow is depicted below.

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### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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